molecular formula C7H8F4OS B14392698 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- CAS No. 88552-05-0

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-

Cat. No.: B14392698
CAS No.: 88552-05-0
M. Wt: 216.20 g/mol
InChI Key: CECUBSXYFQYELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- is an organic compound with the molecular formula C7H8F4OS and a molecular weight of 216.196 g/mol . This compound is characterized by the presence of a heptenone backbone with four fluorine atoms and a mercapto group attached, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- typically involves the introduction of fluorine atoms and a mercapto group onto a heptenone backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination Reactions: Using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.

    Mercapto Group Introduction: Thiolation reactions using reagents like thiourea or hydrogen sulfide (H2S) to introduce the mercapto group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and thiolation processes, often carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and mercapto group play crucial roles in modulating the compound’s reactivity and binding affinity. The specific pathways and molecular targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6-methyl-: Similar structure with an additional methyl group.

    1,1,2,2-tetrafluoro-5-sulfanylhept-4-en-3-one: Another name for the same compound.

Uniqueness

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- is unique due to its specific combination of fluorine atoms and a mercapto group on a heptenone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

88552-05-0

Molecular Formula

C7H8F4OS

Molecular Weight

216.20 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-5-sulfanylhept-4-en-3-one

InChI

InChI=1S/C7H8F4OS/c1-2-4(13)3-5(12)7(10,11)6(8)9/h3,6,13H,2H2,1H3

InChI Key

CECUBSXYFQYELM-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)C(C(F)F)(F)F)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.